![molecular formula C21H19N5O3 B2516758 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 1788948-82-2](/img/structure/B2516758.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a complex organic compound with potential applications in medicinal and biochemical research. This compound belongs to a class of chemicals known for their biological activity, making them of significant interest in the development of pharmaceuticals and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide involves a multi-step organic synthesis process. The initial step typically includes the formation of the pyrimidinone ring, followed by the introduction of the imidazo[1,2-a]pyridine moiety through a coupling reaction. The final step involves the attachment of the propanamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process must be optimized to maximize efficiency and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Purification of the final product is achieved through crystallization or chromatographic techniques.
化学反应分析
Types of Reactions: 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups, which may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the compound, potentially altering its pharmacokinetic properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the compound, facilitating the creation of analogs with diverse properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents such as chlorine (Cl2) and bromine (Br2) are often employed.
Major Products: The major products formed depend on the specific reactions and conditions used, but they typically include various derivatives of the original compound with altered functional groups, which can be analyzed for their biological activities.
科学研究应用
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, studying reaction mechanisms.
Biology: Investigated for its potential to inhibit specific enzymes or receptors, modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with cellular targets.
Industry: Utilized in the development of novel materials and chemical processes, owing to its unique chemical structure.
作用机制
The compound exerts its effects by interacting with specific molecular targets within the cell. These targets often include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. The pyrimidinone and imidazo[1,2-a]pyridine moieties are particularly crucial in binding to these targets, allowing the compound to alter their activity and influence cellular processes.
相似化合物的比较
When compared to other compounds with similar structures, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct biological activities. Similar compounds include:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
8-methylimidazo[1,2-a]pyridine-2-carboxamide
These related compounds share some structural features but differ in their specific substitutions and biological effects, highlighting the importance of this compound in scientific research.
So, what do you think?
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-5-4-10-26-13-17(23-20(14)26)15-6-2-3-7-16(15)22-18(27)8-11-25-12-9-19(28)24-21(25)29/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,27)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCBNVZHJTTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2516677.png)
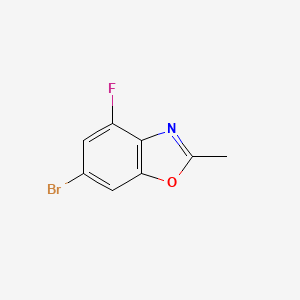
![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)
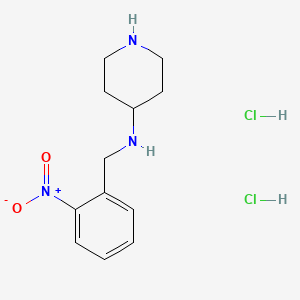
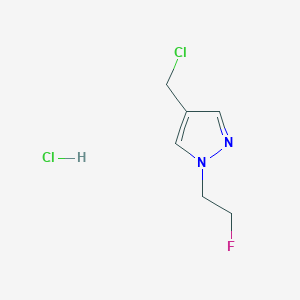
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)
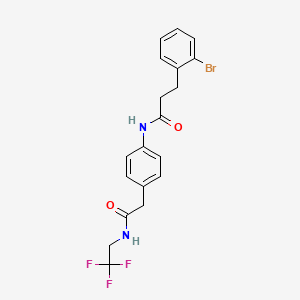
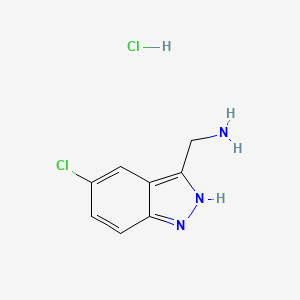
![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)


![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
